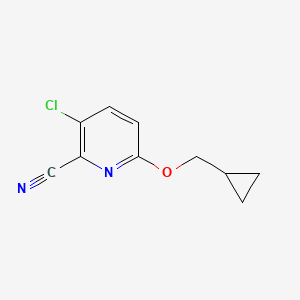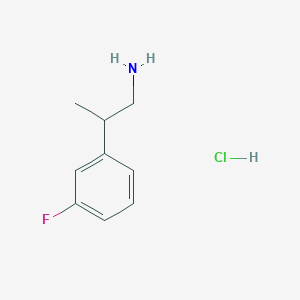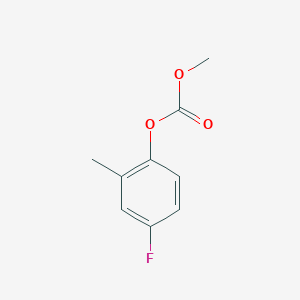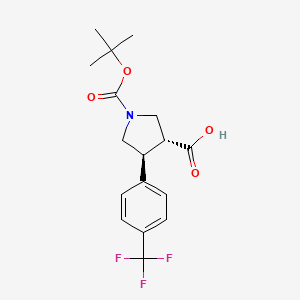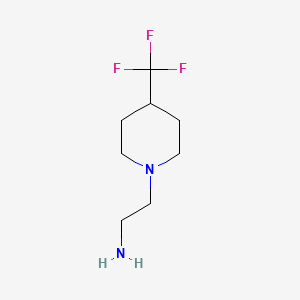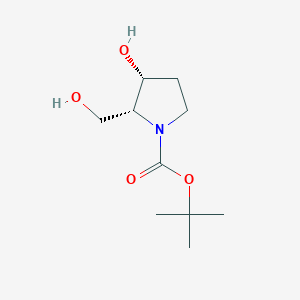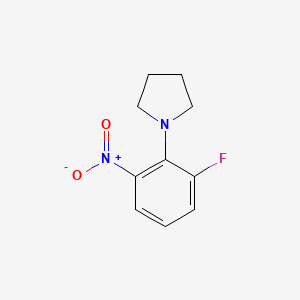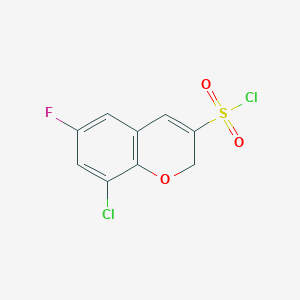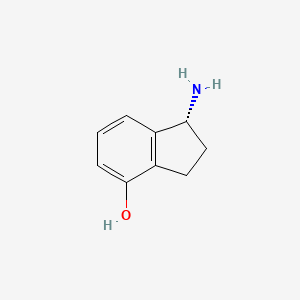
(R)-1-Amino-indan-4-OL
Overview
Description
®-1-Amino-indan-4-OL is a chiral compound with significant interest in various scientific fields. It is an amino alcohol derivative of indane, a bicyclic hydrocarbon. The compound’s unique structure, featuring an amino group and a hydroxyl group on the indane ring, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-indan-4-OL typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-aminoindan-4-one using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include a hydrogen atmosphere, a suitable solvent like ethanol, and a chiral catalyst such as a rhodium complex.
Industrial Production Methods: Industrial production of ®-1-Amino-indan-4-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures using chiral chromatography or enzymatic methods can be employed to obtain the desired enantiomer in high enantiomeric excess.
Types of Reactions:
Oxidation: ®-1-Amino-indan-4-OL can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. For example, acylation with acyl chlorides can produce amides and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-aminoindan-4-one or 1-aminoindan-4-aldehyde.
Reduction: 1-aminoindan or 1-indanol.
Substitution: Amides, esters, and other derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: ®-1-Amino-indan-4-OL is used as a chiral building block in the synthesis of complex organic molecules
Biology: In biological research, ®-1-Amino-indan-4-OL is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a useful tool in understanding receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters allows it to modulate receptor activity, making it a candidate for drug development.
Industry: In the industrial sector, ®-1-Amino-indan-4-OL is used in the synthesis of fine chemicals and pharmaceuticals. Its role as an intermediate in the production of active pharmaceutical ingredients highlights its industrial significance.
Mechanism of Action
The mechanism of action of ®-1-Amino-indan-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of receptors or enzymes, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
(S)-1-Amino-indan-4-OL: The enantiomer of ®-1-Amino-indan-4-OL, with similar chemical properties but different biological activity.
1-Aminoindan: A simpler analog without the hydroxyl group, used in similar applications but with different reactivity.
1-Indanol: The hydroxyl analog without the amino group, used in different synthetic applications.
Uniqueness: ®-1-Amino-indan-4-OL’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl groups on the indane ring
Properties
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



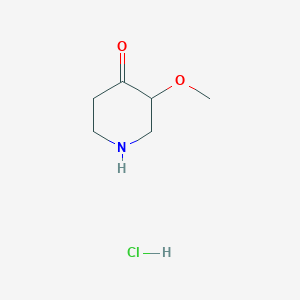
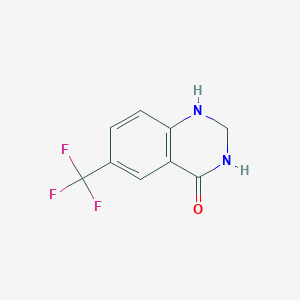
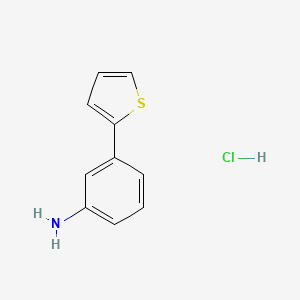
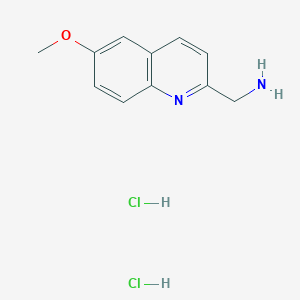
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B3365413.png)
